
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain that plays a crucial role in learning, memory, and neuronal development.
Wirkmechanismus
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and blocking the binding of glycine, an essential co-agonist of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a number of biochemical and physiological effects. These include a reduction in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of intracellular signaling pathways, and a decrease in the expression of genes involved in neuronal plasticity and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, allowing for precise modulation of receptor activity. Additionally, this compound is relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, this compound also has some limitations. Its hydrophilic nature makes it difficult to cross the blood-brain barrier, limiting its usefulness in studying central nervous system disorders. Furthermore, this compound has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride. One promising avenue is the development of more selective NMDA receptor antagonists that can bypass the limitations of this compound. Another direction is the investigation of the role of the NMDA receptor in other physiological processes, such as pain perception and immune function. Finally, the potential therapeutic uses of NMDA receptor antagonists, including this compound, in the treatment of neurological and psychiatric disorders continue to be an active area of research.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropan-1-amine to yield this compound as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to enhance NMDA receptor activity, leading to increased neuronal excitability and synaptic plasticity. This property of this compound has been exploited in various studies to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYYCBMYCGBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

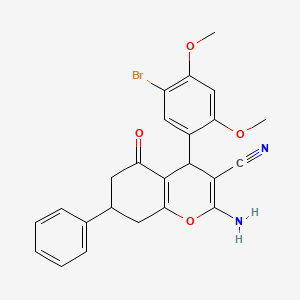
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
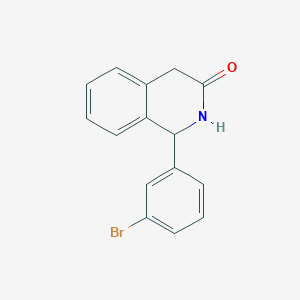
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
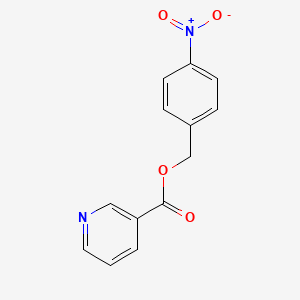
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
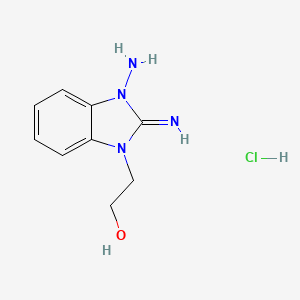
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
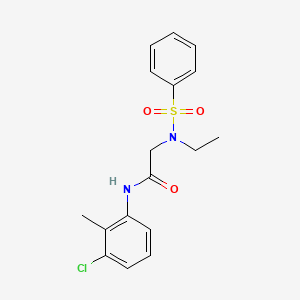
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)